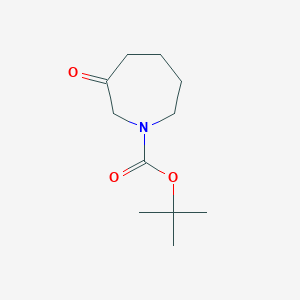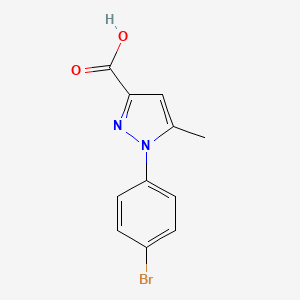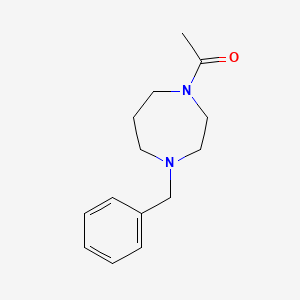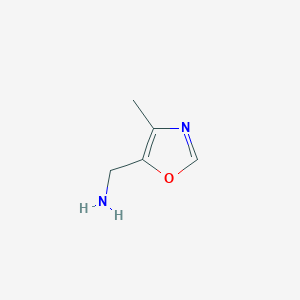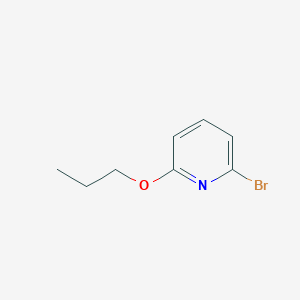
2-Bromo-6-propoxypyridine
Übersicht
Beschreibung
2-Bromo-6-propoxypyridine is a chemical compound that is part of the broader family of pyridine derivatives. Pyridines are heterocyclic aromatic compounds with a single nitrogen atom in a six-membered ring structure. The presence of a bromine atom and a propoxy group on the pyridine ring can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various chemical syntheses.
Synthesis Analysis
The synthesis of pyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of 2,6-disubstituted pyridin-3-yl deoxyribonucleosides . These reactions can proceed chemoselectively at the position of the bromine, allowing for the creation of a library of disubstituted pyridine C-deoxyribonucleosides. Additionally, the use of bromoacetic acid as a 2-carbon synthon in a DMAP-promoted in situ activation strategy can lead to the synthesis of trisubstituted pyridines . This method showcases the versatility of bromine-containing pyridines as intermediates in the synthesis of more complex molecules.
Molecular Structure Analysis
The molecular structure of bromine-substituted pyridines can be elucidated using techniques such as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated to understand its geometry in the solid state and the intermolecular interactions present in the crystal packing . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Bromine atoms on pyridine rings are reactive sites that can participate in various chemical reactions. For example, bromopyridines can react with nucleophiles, undergo metal-halogen exchange, or serve as electrophiles in carbon-carbon coupling reactions . The reactivity of bromine in these compounds is also highlighted in the formation of bromonium ions and their subsequent reactions with acceptor olefins . These reactions are essential for the construction of complex molecular architectures from simpler pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-6-propoxypyridine would be influenced by the presence of the bromine and propoxy substituents. While specific data on 2-bromo-6-propoxypyridine is not provided, related bromopyridines exhibit interesting properties such as spin-transitions in iron(II) complexes , which can be influenced by polymorphism. The spectroscopic properties of bromopyridines can be studied using techniques like FT-IR and NMR, and their electronic properties can be investigated through computational methods like density functional theory (DFT) . These properties are not only academically interesting but also have implications for the material's applications in areas such as nonlinear optics and antimicrobial activity .
Wissenschaftliche Forschungsanwendungen
“2-Bromo-6-propoxypyridine” is a versatile chemical compound with potential applications in various fields . Here are some more applications:
-
Organic Synthesis : This compound is often used as a building block for the synthesis of various compounds. It can be used to create complex organic molecules, which are often the basis for pharmaceuticals, agrochemicals, and materials.
-
Medicinal Chemistry : In the field of medicinal chemistry, “2-Bromo-6-propoxypyridine” can be used in the synthesis of new drugs. The bromine atom in the compound can act as a good leaving group, allowing for various substitution reactions that can lead to a wide range of medicinal compounds.
-
Materials Science : “2-Bromo-6-propoxypyridine” can also be used in the field of materials science. It can be used in the synthesis of new materials, such as polymers or nanomaterials.
-
Preparation of Biaryl Compounds : “2-Bromo-6-propoxypyridine” acts as a reagent in the preparation of biaryl compounds that function as GPR120 agonists .
“2-Bromo-6-propoxypyridine” is a versatile chemical compound with potential applications in various fields . Here are some more applications:
-
Organic Synthesis : This compound is often used as a building block for the synthesis of various compounds. It can be used to create complex organic molecules, which are often the basis for pharmaceuticals, agrochemicals, and materials.
-
Medicinal Chemistry : In the field of medicinal chemistry, “2-Bromo-6-propoxypyridine” can be used in the synthesis of new drugs. The bromine atom in the compound can act as a good leaving group, allowing for various substitution reactions that can lead to a wide range of medicinal compounds.
-
Materials Science : “2-Bromo-6-propoxypyridine” can also be used in the field of materials science. It can be used in the synthesis of new materials, such as polymers or nanomaterials.
-
Preparation of Biaryl Compounds : “2-Bromo-6-propoxypyridine” acts as a reagent in the preparation of biaryl compounds that function as GPR120 agonists .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-6-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-6-11-8-5-3-4-7(9)10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROFSFBGPCHTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634939 | |
| Record name | 2-Bromo-6-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-propoxypyridine | |
CAS RN |
891842-82-3 | |
| Record name | 2-Bromo-6-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



